molecular formula C7H9NO3S2 B101501 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid CAS No. 18623-60-4

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Cat. No. B101501
CAS RN: 18623-60-4
M. Wt: 219.3 g/mol
InChI Key: KCDHBLVYRSYUBV-UHFFFAOYSA-N
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Description

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, referred to as 4-OTBA, is a naturally occurring thiazolidine-containing compound that has been studied for its potential pharmacological and therapeutic applications. 4-OTBA has been found to possess a variety of biological activities, including anti-inflammatory, antifungal, and anti-cancer effects. It has been used in various research studies to investigate its potential therapeutic effects in a variety of diseases, including cancer, arthritis, and diabetes.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research due to its reactivity and potential as a building block for more complex molecules. It’s particularly valuable in the study of protein structure and function, as well as in the identification of novel protein interactions .

Drug Design and Synthesis

In the field of drug design , the thiazolidine core of the compound serves as a key structural element in the synthesis of new pharmaceuticals. Its derivatives have been explored for their antitumor properties , showing moderate activity against various human cancer cell lines .

Antimicrobial Activity

Researchers have investigated the antimicrobial properties of derivatives of this compound. The presence of the thiazolidine ring contributes to the activity against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents .

Green Chemistry Applications

The compound is involved in green chemistry applications, where it’s used in water as a solvent for reactions. This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical synthesis .

Biological Activity Studies

Derivatives of this compound have been found to possess a variety of biological activities . These include acting as inhibitors for certain enzymes and proteins, which can be leveraged in the study of diseases and the development of therapeutic agents .

Combinatorial Chemistry

In combinatorial chemistry , the compound is used as a building block for creating large libraries of diverse molecules. These libraries are then screened for potential biological activity, accelerating the discovery of new drugs .

properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDHBLVYRSYUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364436
Record name 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

CAS RN

18623-60-4
Record name 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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